molecular formula C17H24N2O B7595186 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one

1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one

Cat. No. B7595186
M. Wt: 272.4 g/mol
InChI Key: OMUNTCQHQWMMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a significant impact on the regulation of various signaling pathways, which makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one involves the inhibition of glycogen synthase kinase-3 (1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one), which is a key enzyme involved in the regulation of various signaling pathways. By inhibiting 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one, this compound can modulate the activity of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one has been shown to have a significant impact on various biochemical and physiological processes. It can modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the development of cancer and other diseases. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one in lab experiments include its potent and selective inhibition of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one, which makes it a valuable tool for studying the regulation of various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and monitoring to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one. One potential direction is to investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Another potential direction is to explore its mechanisms of action in greater detail, including its interactions with other signaling pathways and its effects on gene expression. Additionally, future research could focus on developing more potent and selective inhibitors of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one based on the structure of this compound.

Synthesis Methods

The synthesis method of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one involves the reaction of 1-methylpiperidin-2-one with 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine. The reaction is carried out in the presence of a catalyst under controlled temperature and pressure conditions. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the development of cancer and other diseases.

properties

IUPAC Name

1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-19-12-14(10-11-17(19)20)18-16-9-5-3-7-13-6-2-4-8-15(13)16/h2,4,6,8,14,16,18H,3,5,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUNTCQHQWMMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC2CCCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one

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